3-Cyclopropyl-2-methylbenzoic acid
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Overview
Description
“3-Cyclopropyl-2-methylbenzoic acid” is a cyclic organic compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12O2/c1-7-9 (8-5-6-8)3-2-4-10 (7)11 (12)13/h2-4,8H,5-6H2,1H3, (H,12,13)
.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Scientific Research Applications
Crystal Structure and Property Research
The study of crystal structure and properties of compounds with 3-methylbenzoic acid, a compound structurally related to 3-Cyclopropyl-2-methylbenzoic acid, provides insight into their potential applications. This research involves hydrothermal synthesis and characterization through single-crystal X-ray diffraction analysis, elemental analyses, IR spectra, and ultraviolet-visible diffuse reflection integral spectra (UV-Vis DRIS) (Chen Xiang, 2011).
Solubility and Model Correlation
Understanding the solubility of 2-amino-3-methylbenzoic acid, which is structurally similar to this compound, in various solvents is essential for its purification. This research can provide valuable data for the solubility, model correlation, and solvent effects of related compounds (A. Zhu et al., 2019).
Stability and Reactivity Study using Semi-empirical Methods
Investigating the stability and reactivity of cyclopolic acid compounds and their derivatives, which include this compound, using semi-empirical methods such as AM1 and PM3 can offer insights into their chemical properties. This research approach is vital in computational chemistry for optimizing compounds and calculating atomic parameters (A. Arsyad et al., 2021).
Synthesis of Phthalides and Dihydroisocoumarins
Research on the synthesis of phthalides and 3,4-dihydroisocoumarins from 2-Cyclopropylbenzoic acids demonstrates the potential for chemical transformations and applications in organic synthesis. This involves studying the reaction of these compounds with strong protic acids (S. S. Mochalov et al., 1998).
Photocatalytic Degradation Studies
The photocatalytic reaction of o-methylbenzoic acid, a related compound, under the influence of pH values, anion additives, and titanium dioxide in aqueous suspension highlights the potential for environmental applications, such as degradation of organic pollutants (K. H. Wang et al., 2000).
Safety and Hazards
The safety information for “3-Cyclopropyl-2-methylbenzoic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding release to the environment, and wearing protective gloves .
Properties
IUPAC Name |
3-cyclopropyl-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJKXNFQOSIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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